3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-hydroxy-3-[(1R)-3-hydroxy-1-phenylpropyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-21-17(20)13-7-8-16(19)15(11-13)14(9-10-18)12-5-3-2-4-6-12/h2-8,11,14,18-19H,9-10H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYMQEBIZZHNHO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)O)[C@H](CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of the Corresponding Carboxylic Acid
A direct method involves esterifying 4-hydroxy-3-((1R)-3-hydroxy-1-phenylpropyl)benzoic acid with methanol under acidic or enzymatic conditions:
Key Considerations :
Asymmetric Aldol Addition
Constructing the (1R)-3-hydroxy-1-phenylpropyl side chain via asymmetric aldol reactions:
Step 1 : Aldol reaction between benzaldehyde and a chiral enolate.
Step 2 : Reduction of the ketone intermediate to the secondary alcohol.
Step 3 : Coupling with methyl 4-hydroxybenzoate via Friedel-Crafts alkylation.
Catalysts : Proline-derived organocatalysts or transition-metal complexes (e.g., Jacobsen’s catalyst) could enforce stereocontrol.
Patent-Derived Insights
Analogous Synthesis from Patent WO2018121050A1
While Patent WO2018121050A1 focuses on 3-cyano-4-hydroxybenzoic acid methyl ester , its methodology informs the target compound’s preparation:
| Step | Reaction | Conditions | Purpose |
|---|---|---|---|
| 1 | Formylation | MgCl₂, Et₃N, paraformaldehyde, 60°C | Introduce aldehyde group |
| 2 | Cyanidation | NH₂OH·HCl, then dehydration | Convert aldehyde to nitrile |
Adaptation for Target Compound :
-
Replace cyanidation with stereoselective reduction to install the (1R)-3-hydroxy group.
-
Use chiral auxiliaries (e.g., Evans oxazolidinones) during aldol steps.
Protective Group Strategies
To prevent undesired reactions at hydroxyl groups during synthesis:
| Protective Group | Application Site | Deprotection Method |
|---|---|---|
| TBS (tert-butyldimethylsilyl) | 4-hydroxy (benzoate) | TBAF in THF |
| Acetyl | 3-hydroxy (propyl chain) | Basic hydrolysis (NaOH/MeOH) |
Example Sequence :
-
Protect 4-hydroxy group as TBS ether.
-
Perform asymmetric synthesis of the propyl side chain.
-
Deprotect TBS group post-esterification.
Supplier Data and Industrial Feasibility
Major suppliers (e.g., TRC, Medical Isotopes) list the compound at $130–$1,460 per mg , indicating high synthesis complexity. Industrial-scale production would require:
| Factor | Challenge | Mitigation Strategy |
|---|---|---|
| Stereochemical purity | Racemization during coupling | Chiral chromatography purification |
| Yield optimization | Multi-step inefficiencies | Flow chemistry approaches |
Chemical Reactions Analysis
Types of Reactions
3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and hydroxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, 3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
Industry
Industrially, it can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals, where its reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism of action of 3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
LW6 (3-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester)
- Key Differences: LW6 replaces the (1R)-3-hydroxy-1-phenylpropyl group with a 4-adamantanyl-phenoxy-acetylamino substituent.
- Biological Activity : LW6 is a potent BCRP (Breast Cancer Resistance Protein) inhibitor and hypoxia-inducible factor 1α (HIF-1α) antagonist. It enhances the efficacy of chemotherapy by overcoming multidrug resistance .
- Solubility : Highly lipophilic, requiring formulation strategies like solid dispersions for improved bioavailability .
4-Hydroxy-3-propylbenzoic Acid Methyl Ester (CAS 105211-78-7)
4-(3-Nitrobenzyloxy)-Benzoic Acid Methyl Ester
rac-5-Carboxy Tolterodine (3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-benzoic acid)
- Key Differences : Lacks the methyl ester group, instead retaining a free carboxylic acid.
Functional Analogues
4-Hydroxy-Benzoic Acid Derivatives
- Estrogenic Activity : 4-Hydroxy-benzoic acid (without the ester or complex substituents) exhibits estrogen-like effects in MCF-7 breast cancer cells, activating ERα and downstream kinases (ERK, AKT, PI3K) .
- Antioxidant Properties : Found in bee products, 4-hydroxy-benzoic acid methyl ester derivatives contribute to antioxidant activity by modulating oxidative stress pathways .
Natural Resin Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structural Contrast : Diterpene-based esters from plant resins lack the aromatic benzoic acid core but share esterification strategies for stability .


Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester, also known by its CAS number 1292905-33-9, is a compound that has garnered attention for its potential biological activities. This article examines the biological activities associated with this compound, supported by diverse research findings and data.
- Molecular Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
- CAS Number : 1292905-33-9
Antimicrobial Properties
Research has indicated that hydroxybenzoic acid derivatives, including methyl esters, exhibit significant antimicrobial properties. A study highlighted that various hydroxybenzoate esters possess antifungal activity against several phytopathogenic fungi. The synthesized compounds were tested for their effectiveness against fungi such as Rhizoctonia solani and Fusarium oxysporum, showing promising results in inhibiting fungal growth .
| Compound | EC50 (μg/mL) | Activity Level |
|---|---|---|
| PCA | 18.6 | Control |
| 5c | 3.2 | Highly Active |
| 5e | 14.1 | Moderate |
The compound 5c, a derivative of phenazine-1-carboxylic acid and salicylic acid, demonstrated the highest fungicidal activity, outperforming the control significantly .
Anti-inflammatory Effects
Hydroxybenzoic acid derivatives have also been studied for their anti-inflammatory properties. The presence of hydroxyl groups on the aromatic ring is believed to enhance the anti-inflammatory activity by modulating inflammatory pathways. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in various biological models .
Other Biological Activities
In addition to antimicrobial and anti-inflammatory effects, hydroxybenzoic acid derivatives have been associated with:
- Antioxidant Activity : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
- Cytotoxicity Against Cancer Cells : Some studies suggest that derivatives of hydroxybenzoic acids may induce apoptosis in cancer cell lines, although specific data on this compound is limited .
Case Studies and Research Findings
A notable study synthesized a series of hydroxybenzoate esters and evaluated their biological activities. The results indicated that modifications in the structure significantly affected the potency of these compounds against various pathogens and inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester under varying reaction conditions?
- Methodological Answer : Synthesis optimization can be achieved by systematically altering catalysts, solvents, and temperatures. For example, details a protocol using K₂CO₃ in DMF at 70°C for 14 hours to synthesize a structurally similar methyl ester (82% yield). To improve yield, researchers could:
- Test alternative bases (e.g., Cs₂CO₃ for enhanced solubility).
- Explore polar aprotic solvents (e.g., acetonitrile or THF) to reduce side reactions.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Consider microwave-assisted synthesis to reduce reaction time .
Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.
- Circular Dichroism (CD) Spectroscopy : Compare CD spectra with known standards to confirm the (1R)-configuration.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- NMR Analysis : Employ NOESY or Mosher ester derivatization to probe spatial arrangements of substituents. Pharmacological studies of similar esters ( ) emphasize the critical role of stereochemistry in biological activity, necessitating rigorous purity validation .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound be resolved across independent studies?
- Methodological Answer : Contradictions often arise from variations in experimental design. Key strategies include:
- Standardizing Assay Conditions : Control temperature, pH, and solvent composition (e.g., DMSO concentration) to minimize matrix effects. highlights organic compound degradation during prolonged experiments, suggesting real-time monitoring or cooling to stabilize samples .
- Validating Target Engagement : Use orthogonal assays (e.g., SPR binding vs. cellular activity) to confirm mechanism-specific effects.
- Meta-Analysis : Pool data from multiple studies with adjusted statistical models to account for batch effects.
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for therapeutic applications?
- Methodological Answer : demonstrates the pharmacological potential of methyl esters in benzothiazine derivatives. To build SAR:
- Systematic Functionalization : Modify the hydroxy, phenyl, or ester groups (e.g., replace methyl ester with tert-butyl or aryl esters) and assess changes in bioactivity.
- Computational Docking : Use molecular dynamics simulations to predict binding interactions with target proteins (e.g., enzymes or receptors).
- In Vitro/In Vivo Correlation : Test analogs in cell-based assays followed by rodent models to validate efficacy and pharmacokinetics .
Q. How can researchers mitigate challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scale-up often introduces racemization risks. Approaches include:
- Low-Temperature Reactions : Perform steps below 0°C to suppress epimerization.
- Enzymatic Catalysis : Use lipases or esterases with high stereoselectivity for key steps.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor chiral centers in real time.
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 for particulates), chemical-resistant gloves (e.g., nitrile), and full-body suits.
- Engineering Controls : Use fume hoods for synthesis and purification steps.
- Waste Management : Neutralize acidic/basic byproducts before disposal and avoid drain contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


